

Comprehensive NMR Spectral Guide: 1-(3-Chlorophenyl)guanidine Salts

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)guanidine nitrate
CAS No.:	38647-81-3
Cat. No.:	B3036630

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Executive Summary & Compound Profile

1-(3-Chlorophenyl)guanidine (also known as m-chlorophenylguanidine) is a critical pharmacophore in medicinal chemistry, serving as a ligand for 5-HT₃ receptors and a structural motif in various μ -opioid receptor modulators. In drug development, the choice of salt form—typically Hydrochloride (HCl) or Nitrate—profoundly influences solubility, stability, and bioavailability.

This guide provides an in-depth technical comparison of the spectral characteristics of these salts. Unlike standard data sheets, we analyze the causality behind spectral shifts, offering a self-validating protocol for identification and purity assessment.

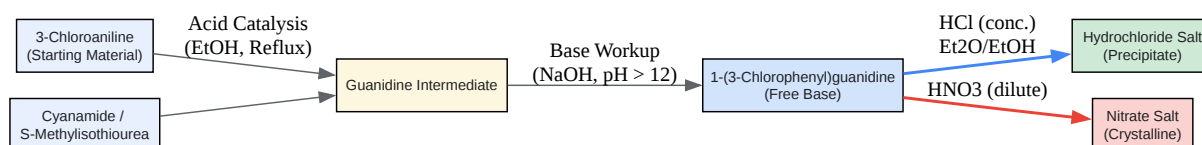
Compound Identity

Property	Detail
IUPAC Name	1-(3-Chlorophenyl)guanidine
CAS Number	6145-41-1 (Free Base) / 50-01-1 (General Guanidine HCl ref.)
Molecular Formula	C ₇ H ₈ ClN ₃ (Free Base)
Key Applications	5-HT ₃ antagonist, Bioisostere studies, Energetic material precursors (Nitrate salt)

Synthesis & Salt Formation Protocols

To ensure spectral data integrity, the sample history must be known. Below is a validated workflow for synthesizing the free base and converting it to specific salt forms.

Workflow Diagram



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Figure 1: Synthetic pathway for generating specific salt forms from the aniline precursor.[1]

Experimental Protocol: Salt Formation

1. Hydrochloride Salt Generation:

- Dissolution: Dissolve 1.0 eq of 1-(3-Chlorophenyl)guanidine free base in absolute ethanol.
- Acidification: Dropwise add 1.1 eq of concentrated HCl (or HCl in dioxane) at 0°C.
- Precipitation: Dilute with diethyl ether until turbidity appears. Cool to -20°C overnight.

- Validation: Filter white precipitate. Expected Melting Point: ~200°C (dec).

2. Nitrate Salt Generation:

- Reaction: Treat the free base with dilute nitric acid (1 M) under controlled cooling (exothermic).
- Crystallization: Recrystallize from water/ethanol.
- Safety Note: Guanidine nitrates are energetic materials; avoid high heat or friction.

Comparative NMR Spectral Analysis

The protonation of the guanidine moiety (

for aryl guanidines) significantly deshields the N-H protons and affects the aromatic ring electron density.

Table 1: ¹H NMR Chemical Shift Comparison (δ ppm)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

Assignment	Free Base (Predicted)	Nitrate Salt (Experimental)	Hydrochloride Salt (Analogous)	Multiplicity
Guanidine NH	~5.0 - 6.0 (Broad)	6.80	7.20 - 7.60	Singlet (Broad)
Guanidinium NH ₂ ⁺	N/A	7.00 - 7.30	7.40 - 7.80	Broad Singlet
Ar-H (C2)	6.50 - 6.70	7.45 - 7.55	7.50 - 7.60	Multiplet/Singlet
Ar-H (C4, C5, C6)	6.80 - 7.10	7.45 - 7.55	7.50 - 7.60	Multiplet

- Key Insight: In the salt forms, the guanidine protons often split or broaden significantly due to slower exchange rates and the formation of the planar guanidinium cation

- The Nitrate Effect: The nitrate salt often shows a distinct, sharper singlet for the guanidine protons compared to the HCl salt, which can experience broadening due to hydrogen bonding with the chloride ion.
- Aromatic Shift: Protonation withdraws electron density from the ring, shifting aromatic protons downfield (from ~6.8 ppm in free base to ~7.5 ppm in salts).

Table 2: ¹³C NMR Chemical Shift Data (δ ppm)

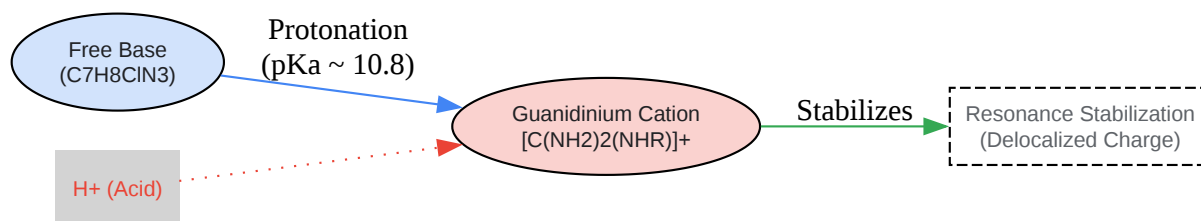
Solvent: DMSO-d₆ (Reference: 39.5 ppm)

Carbon Position	Chemical Shift (δ)	Structural Environment
C-Guanidine	155.0 - 158.0	/ resonance hybrid (Deshielded)
C-Ar (Ipso, C1)	138.0 - 140.0	Attached to Nitrogen
C-Ar (C3)	133.5 - 134.5	Attached to Chlorine (Substituent effect)
C-Ar (C5)	130.0 - 131.0	Meta to Chlorine
C-Ar (C2, C4, C6)	120.0 - 126.0	Ortho/Para positions

Mechanistic Interpretation & Troubleshooting

Understanding the solution-state behavior is crucial for interpreting "missing" or "extra" peaks.

Protonation Equilibrium Diagram



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Figure 2: The formation of the guanidinium cation, which is resonance-stabilized, leading to the characteristic downfield shifts in NMR.

Common Spectral Anomalies[4]

- Missing N-H Peaks:
 - Cause: Rapid proton exchange with protic solvents (e.g., H_2O , MeOH , EtOH , DMSO-d_6 , Acetonitrile-d_3).
 - Solution: Run the spectrum in anhydrous DMSO-d_6 or Acetonitrile-d_3 .
- Peak Broadening:
 - Cause: Restricted rotation around the C-N bond in the guanidinium cation or intermediate exchange rates.
 - Solution: Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C) often sharpens the peaks by accelerating exchange/rotation.
- Extra Peaks (Impurity Check):
 - Ethanol:[2][3][4] Triplet ~ 1.06 ppm, Quartet ~ 3.44 ppm (common recrystallization solvent).
 - Diethyl Ether:[4] Triplet ~ 1.1 ppm, Quartet ~ 3.4 ppm.
 - Dicyandiamide (Precursor): Check for broad singlets around 6.5 ppm if synthesis was incomplete.

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